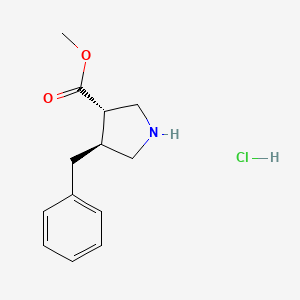

![molecular formula C16H20BrNO4 B2896187 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1699409-15-8](/img/structure/B2896187.png)

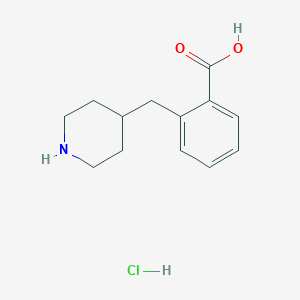

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound with a complex structure . It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an amino group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications

Synthesis of Pinacol Boronic Esters

The compound 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be utilized in the synthesis of pinacol boronic esters. These esters are pivotal in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds . The boron moiety in these esters can be transformed into various functional groups, enhancing the versatility of the compound in synthetic applications.

Protodeboronation Studies

This compound may also play a role in the study of protodeboronation, a process that is not well developed but is crucial for removing the boron moiety from boronic esters . Understanding the protodeboronation of alkyl boronic esters is essential for the development of new synthetic methodologies, including the formal anti-Markovnikov hydromethylation of alkenes.

Amination Reactions

The tert-butoxycarbonyl (Boc) group in the compound is a common protecting group for amines. This allows for its use in amination reactions, where the Boc group can be removed post-reaction to yield free amines . This is particularly useful in the synthesis of complex molecules where selective deprotection is required.

Peptide Synthesis

The Boc-protected amino group of this compound makes it suitable for peptide synthesis. It can be used to create dipeptides using coupling reagents, with the Boc group ensuring that the amino group does not react prematurely . This application is significant in the field of biochemistry and pharmaceuticals, where peptides have therapeutic potential.

Ionic Liquid Formation

This compound can be used to form ionic liquids when combined with imidazolium cations . These ionic liquids have applications in organic synthesis as solvents or reagents due to their unique properties, such as negligible vapor pressure and high thermal stability.

Synthesis of Salvianolic Acid A Intermediate

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be used in the synthesis of intermediates for salvianolic acid A . This is significant in the field of natural product synthesis and could have implications for the development of new drugs.

Radical-Polar Crossover Reactions

The stability and reactivity of this compound make it a candidate for use in radical-polar crossover reactions . These reactions are a part of synthetic strategies that allow for the formation of complex molecules with high precision.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in organic synthesis. The use of the BOC group in organic synthesis is a well-established field, and there may be potential for new discoveries and improvements .

Mechanism of Action

Mode of Action

The presence of the bromine atom and the tert-butoxycarbonyl group suggest that it may undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential reactivity. For instance, it could participate in free radical reactions, leading to the formation of succinimide . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s participation in free radical reactions .

properties

IUPAC Name |

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHRQDKSZCJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

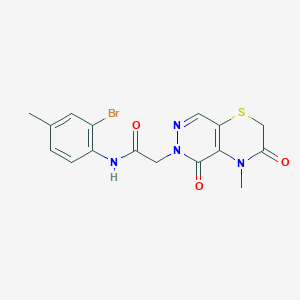

![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)

![N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2896112.png)

![2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2896113.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)

![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2896120.png)

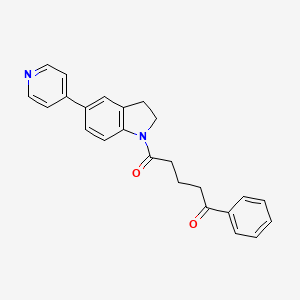

![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)